(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid chemical properties
(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid chemical properties
An In-Depth Technical Guide to (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic Acid: Properties, Synthesis, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid, a key building block for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, provide validated protocols for its synthesis and application, and explore the rationale behind its utility in modern pharmaceutical research.
Core Chemical Identity and Physicochemical Properties
(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid (CAS No. 874289-40-4) is a trifunctionalized benzene ring, making it a highly valuable and versatile reagent in organic synthesis.[1] The strategic placement of a boronic acid group, a fluorine atom, and a methylcarbamoyl group imparts a unique combination of reactivity, metabolic stability, and hydrogen bonding capability.
The boronic acid moiety is the primary reactive site for palladium-catalyzed cross-coupling reactions. The ortho-fluoro substituent significantly influences the electronic properties of the ring and can enhance the metabolic stability of derivative compounds by blocking potential sites of oxidative metabolism.[2] The meta-carbamoyl group provides a hydrogen bond donor and acceptor, which is crucial for specific molecular interactions with biological targets such as enzymes and receptors.[3]
Table 1: Physicochemical Properties of (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid
| Property | Value | Source(s) |
| CAS Number | 874289-40-4 | [1][4][5][6] |
| Molecular Formula | C₈H₉BFNO₃ | [5][6] |
| Molecular Weight | 196.97 g/mol | [5][6] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 174-176 °C | [5] |
| pKa (Predicted) | 7.50 ± 0.58 | [5] |
| Density (Predicted) | 1.31 ± 0.1 g/cm³ | [5] |
| Storage | Inert atmosphere, 2-8°C | [4][5] |
Synthesis and Purification: A Validated Protocol
The synthesis of substituted phenylboronic acids typically proceeds via the formation of an organometallic intermediate from an aryl halide, followed by quenching with a borate ester and subsequent acidic hydrolysis.[7] The following protocol describes a robust and reproducible method adapted from standard procedures for preparing (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid from its corresponding aryl bromide.
Synthetic Workflow
The overall synthetic strategy is a two-step process involving a metal-halogen exchange followed by boronation and hydrolysis.
Caption: Synthetic workflow for (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid.
Step-by-Step Experimental Protocol
Materials:
-
2-Bromo-4-fluoro-N-methylbenzamide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Isopropylmagnesium chloride (i-PrMgCl)
-
Triisopropyl borate
-
1M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-4-fluoro-N-methylbenzamide (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-Butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70°C. Stir the resulting mixture at -78°C for 1 hour. Causality: This low-temperature metal-halogen exchange is critical to prevent side reactions, such as ortho-lithiation adjacent to the fluorine atom.
-
Boronation: To the cooled solution, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Causality: The slow warming allows the reaction to proceed to completion. Triisopropyl borate is used as its steric bulk can prevent the formation of over-boronated species.
-
Hydrolysis & Workup: Cool the reaction mixture to 0°C in an ice bath and quench by the slow addition of 1M HCl until the pH is approximately 1-2. Stir vigorously for 1-2 hours. Causality: Acidic hydrolysis converts the boronate ester intermediate to the desired boronic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then brine. Dry the solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., water or an ether/hexane mixture) to yield the pure product.
Chemical Reactivity and Core Applications in Drug Discovery
The primary utility of (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid lies in its application as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, which are central to the structure of many pharmaceutical agents.[2][7]
The Suzuki-Miyaura Cross-Coupling Reaction
This reaction enables the efficient formation of biaryl structures, which are privileged scaffolds in medicinal chemistry. The boronic acid serves as the organoboron nucleophile that, after activation by a base, transfers its aryl group to the palladium center.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling
Materials:
-
(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid (1.2 eq)
-
Aryl halide (e.g., Aryl bromide or iodide) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, DME, or Toluene)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl halide, (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid, and the base.
-
Degassing: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Causality: This is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Solvent and Catalyst Addition: Add the degassed solvent(s) followed by the palladium catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product is typically purified by column chromatography on silica gel.
Safety, Handling, and Storage
Proper handling of (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid is essential for laboratory safety. The compound is classified as a hazardous substance.
Table 2: Hazard Identification and Safety Precautions
| Hazard Class | GHS Statement | Precautionary Measures | Source(s) |
| Acute Oral Toxicity | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [4] |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [8][9] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8][9] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [8][10] |
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid formation of dust. Avoid contact with skin, eyes, and clothing.[4][10]
-
Storage: Store in a tightly closed container in a cool, dry place (2-8°C) under an inert atmosphere.[4][5] Boronic acids can undergo dehydration to form cyclic boroxine anhydrides, so proper storage is key to maintaining purity.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not let the product enter drains.[4]
Conclusion
(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid is a sophisticated and highly effective building block for modern organic synthesis and drug discovery. Its unique combination of a reactive boronic acid handle, a metabolically robust fluorine substituent, and a hydrogen-bonding carbamoyl group makes it an invaluable tool for constructing complex molecules with potential therapeutic applications. The protocols and data presented in this guide provide a solid foundation for its safe and effective use in the laboratory.
References
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Fisher Scientific. (2011). Safety Data Sheet: 4-Cyano-2-fluorophenylboronic acid.
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CookeChem. (2022). (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid, 98%.
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BOCSCI Inc. (n.d.). (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic Acid.
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Parchem. (n.d.). (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid.
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Iacono, M., et al. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 24(13), 10831.
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ChemScene. (n.d.). (5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid.
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Meudt, A., et al. (2003). Process for the preparation of substituted phenylboronic acids. U.S. Patent 6,576,789 B1.
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Dziuk, B., et al. (2017). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 22(12), 2049.
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